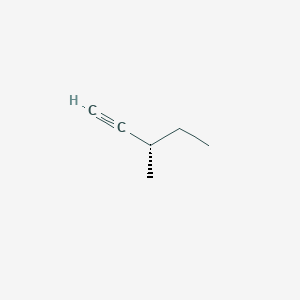

(S)-3-Methylpent-1-yne

Descripción general

Descripción

(S)-3-Methylpent-1-yne, also known as 3-methyl-1-pentyne, is a chemical compound that belongs to the class of acetylenes. It is a colorless liquid with a pungent odor and is used in various scientific research applications.

Aplicaciones Científicas De Investigación

Metal Catalysis in Organic Reactions

Iron-Induced Reaction with Organoaluminium Compounds : The reaction of (S)-3-methylpent-1-yne with trialkylaluminium compounds in the presence of iron trichloride leads to optically active products. This reaction is complex, yielding a variety of products including 2-alkylalk-1-enes and trialkylbuta-1,3-dienes, as well as linear oligomers and cyclo-trimers under specific conditions (Caporusso, Giacomelli, & Lardicci, 1979).

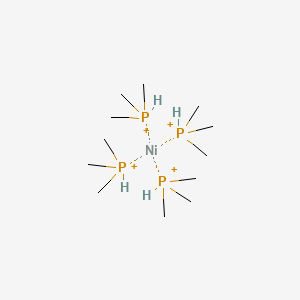

Stereospecificity in Dimerization and Cyclotrimerization : When reacting with tri-isobutylaluminium and bis-N-methylsalicylideneaminenickel, this compound can convert into various products without racemization. This includes the formation of (E)-(3S,7S)-3,7-dimethyl-4-methylenenon-5-ene or 1,3,5-tris-[(S)-1-methylpropyl]benzene (Giacomelli, Caporusso, & Lardicci, 1977).

Alkyne Dimerization and Dehydrogenation

The interaction of this compound with [Ru3(CO)12] results in the formation of an open cluster [Ru3(CO)8(C12H18)]. This is an example of an unusual type of dimerization and dehydrogenation of an internal alkyne, as shown by studies on 4-methylpent-2-yne (Rosenberg et al., 1982).

Stereochemistry of Acetylenic α Oxides

A study on the synthesis of 3-methyl-2,3-epoxypent-4-yne through the action of powdered caustic potash on 4-chloro-3-methylpent-1-yn-3-ol resulted in a mix of cis and trans oxides. The cis configuration of the methyl groups was predominant, based on PMR spectroscopy (Golodova & Yakimovich, 1974).

Photodissociation Spectroscopy

The photodissociation spectroscopy of the radical cation of 2-methyl-1-penten-3-yne, which is closely related to this compound, has been studied. This research focuses on the optical absorption spectrum of the radical cation and provides insights into its electronic transitions (Faulk & Dunbar, 1990).

Propiedades

IUPAC Name |

(3S)-3-methylpent-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-4-6(3)5-2/h1,6H,5H2,2-3H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHJCCHSCFNKCC-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457142 | |

| Record name | CTK0J1899 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2868-07-7 | |

| Record name | CTK0J1899 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B3050701.png)

![3-Azabicyclo[3.3.1]nonane](/img/structure/B3050704.png)